1-Methyl-4-sulfanylpyrazole-3-carboxylic acid
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Overview
Description
“1-Methyl-4-sulfanylpyrazole-3-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with a molecular formula C3H3N2H and the structure represented in Figure 1 . They are known for their versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .
Molecular Structure Analysis
The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of the pyrazole-4-carboxamide was determined by X-ray diffraction .
Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Physical and Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Scientific Research Applications
Synthesis and Chemical Properties
1-Methyl-4-sulfanylpyrazole-3-carboxylic acid's synthesis involves multistep chemical reactions with specific conditions to achieve the desired yield. Studies have explored different synthetic routes, including the use of dichloromethane as a solvent and optimization of reaction conditions such as agitator speed, temperature, and acid concentration for related compounds (Liu Hua-xiang, 2006). Another research focused on the synthesis of related pyrazole compounds, highlighting the effect of reaction parameters on yield and confirming the target compound's structure through spectral analysis (Duan Yuan-fu, 2011).
Corrosion Inhibition
The heterocyclic structure of pyrazole derivatives, including those similar to this compound, has been investigated for its inhibitory properties against corrosion of metals in acidic environments. These studies demonstrate that such compounds can effectively decrease corrosion rates, suggesting potential applications in protecting industrial materials (K. Babić-Samardžija et al., 2005; M. Lagrenée et al., 2002).
Catalysis and Organic Synthesis
Research into the catalytic applications of sulfur-containing compounds similar to this compound has shown their utility in facilitating various chemical reactions. For example, sulfuric acid derivatives have been used as recyclable catalysts for condensation reactions, indicating the potential of sulfur-containing pyrazoles in green chemistry (S. Tayebi et al., 2011).
Future Directions
Pyrazoles are a rich source of active functional molecules with diverse biological functions. Significant progress has been made in combating antimicrobial resistance to develop potent molecules/antibiotics mostly through novel heterocyclic compounds . The combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods .
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid are currently unknown. This compound belongs to the class of pyrazoles, which are known to have diverse biological activities . .
Mode of Action
Pyrazoles, in general, are known to interact with various biological targets through nucleophilic and electrophilic substitution reactions . .
Biochemical Pathways
Pyrazoles can affect a variety of biochemical pathways due to their diverse biological activities . .
Result of Action
Pyrazoles can have a wide range of effects at the molecular and cellular level due to their diverse biological activities . .
Properties
IUPAC Name |
1-methyl-4-sulfanylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-7-2-3(10)4(6-7)5(8)9/h2,10H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPJEKYHUPCVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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